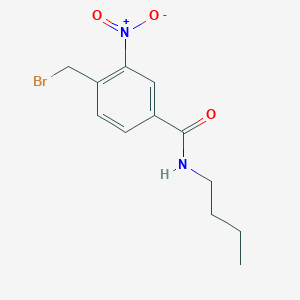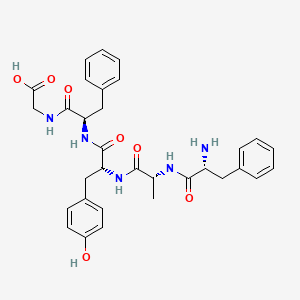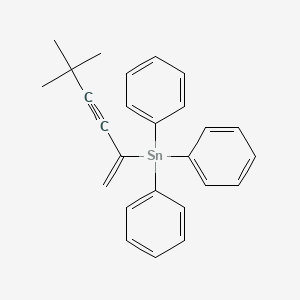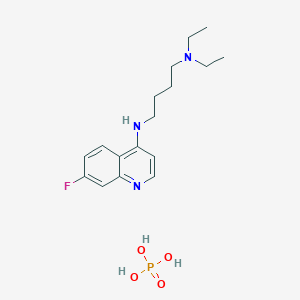
4-(Bromomethyl)-N-butyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-N-butyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromomethyl group, a butyl group, and a nitro group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of N-butylbenzamide to introduce the nitro group at the meta position. This is followed by bromination using N-bromosuccinimide (NBS) to introduce the bromomethyl group. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a radical initiator .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of a constant-temperature water bath reactor under illumination can enhance the efficiency of the bromination step .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-N-butyl-3-nitrobenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid group under strong oxidative conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide
Major Products
Substitution: Formation of azide derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acid derivatives
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-N-butyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and as a building block for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-N-butyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromomethyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
4-(Bromomethyl)benzoic acid: Lacks the nitro group, making it less reactive in certain types of reactions
Uniqueness
4-(Bromomethyl)-N-butyl-3-nitrobenzamide is unique due to the combination of its functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a bromomethyl and a nitro group provides versatility in synthetic chemistry, while the butyl group enhances its lipophilicity, making it more suitable for biological applications .
Propiedades
Número CAS |
651026-72-1 |
|---|---|
Fórmula molecular |
C12H15BrN2O3 |
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
4-(bromomethyl)-N-butyl-3-nitrobenzamide |
InChI |
InChI=1S/C12H15BrN2O3/c1-2-3-6-14-12(16)9-4-5-10(8-13)11(7-9)15(17)18/h4-5,7H,2-3,6,8H2,1H3,(H,14,16) |
Clave InChI |
HUPZGEWZFQVWBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C1=CC(=C(C=C1)CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12599500.png)

![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)



![5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12599549.png)
![Bis[2-(2-methoxyethoxy)ethyl] L-aspartate](/img/structure/B12599553.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)
![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
